molecular formula C10H9NO B3150825 3-Methylisoquinolin-6-ol CAS No. 696575-22-1

3-Methylisoquinolin-6-ol

Cat. No. B3150825
CAS RN: 696575-22-1
M. Wt: 159.18 g/mol
InChI Key: SGMNYHIVWXVNDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methylisoquinolin-6-ol can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves cyclization of a 2-arylethylamine with a haloacid or a haloester. The Skraup reaction involves condensation of an aniline derivative with a carbonyl compound and an oxidizing agent .


Molecular Structure Analysis

The molecular structure of 3-Methylisoquinolin-6-ol can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography .


Chemical Reactions Analysis

The ratio of N- to O-alkylation has been determined for reaction of the sodium salts of pyridin-2-ol, 6-methylpyridin-2-ol, pyridin-4-ol, quinolin-2-ol, quinolin-4-ol, 2-methylquinolin-4-ol, isoquinolin-1-ol and 3-methylisoquinolin-1-ol with ethyl iodide and diethyl sulphate in aprotic solvents .

  • Solubility: Soluble in water, ethanol, and methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids : Research by Deady and Quazi (1992) demonstrates the synthesis of 1-Methylisoquinoline-3,4-diamine, which forms the basis for creating fused pyrazine rings, a fundamental structure in various chemical compounds, including those related to 3-Methylisoquinolin-6-ol (Deady & Quazi, 1992).

  • Complexes with 3d Metal Perchlorates : A study by Speca et al. (1979) explores the steric hindrance caused by the methyl substituent in 3-methylisoquinoline N-oxide and its impact on stabilizing complexes with 3d metal(II) perchlorates. This research aids in understanding the coordination chemistry of isoquinoline derivatives (Speca et al., 1979).

  • Tautomerism of Isoquinolin-3-ols : Jones (1969) examines the synthesis and tautomerism of isoquinolin-3-ols, including derivatives of 3-Methylisoquinolin-6-ol. The study provides insights into the dynamic equilibrium between different tautomeric forms, which is crucial for understanding the reactivity and properties of these compounds (Jones, 1969).

Biological and Pharmacological Research

  • Isoquinoline Alkaloids and Anti-TMV Activity : Hu et al. (2020) isolated new isoquinoline alkaloids, including compounds structurally similar to 3-Methylisoquinolin-6-ol, from plants and tested their anti-tobacco mosaic virus (TMV) activity. This indicates potential applications in plant virology and agriculture (Hu et al., 2020).

  • Cardiovascular Evaluation of Isoquinolin-3-ol Derivatives : Kanojia et al. (1991) report on the synthesis and evaluation of 4-nitroisoquinolin-3-ol derivatives, which are closely related to 3-Methylisoquinolin-6-ol. These compounds exhibited potent cardiovascular effects, suggesting their potential in cardiac emergency treatments (Kanojia et al., 1991).

Physical and Spectroscopic Studies

  • Molecular Structure and Torsion Studies : Sinha et al. (2012) conducted spectroscopic studies on 3-methylisoquinoline, focusing on the effects of methyl substitution on its excited state behavior. This research is relevant to understanding the physical properties of 3-Methylisoquinolin-6-ol and its derivatives (Sinha et al., 2012).

  • Luminescence Spectra in Crystalline Solutions : Janic̀ and Kawski (1973) explored the fluorescence and phosphorescence spectra of isoquinoline and 3-methylisoquinoline, providing insights into the luminescence behavior of compounds like 3-Methylisoquinolin-6-ol in different environments (Janic̀ & Kawski, 1973).

Future Directions

Future directions for research on 3-Methylisoquinolin-6-ol include the development of new synthetic methods, improvement of its analytical characterization, and further investigation of its biological properties .

properties

IUPAC Name

3-methylisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9-5-10(12)3-2-8(9)6-11-7/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNYHIVWXVNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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